molecular formula C14H17N5O2S B2995723 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide CAS No. 869067-61-8

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

Cat. No. B2995723
CAS RN: 869067-61-8
M. Wt: 319.38
InChI Key: QTPNDVHMXHRTQJ-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Scientific Research Applications

Antimicrobial Activity

Compounds with 1,2,4-triazine moieties have been studied for their potential antimicrobial properties. The related Schiff bases and their metal complexes, derived from similar triazine compounds, have shown significant antibacterial and antifungal activities . This suggests that our compound of interest could be explored for its efficacy against various microbial strains, potentially leading to new antimicrobial agents.

Coordination Chemistry

The triazine derivatives are known to chelate with transition metals, forming stable complexes . Research into the coordination behavior of this compound could provide insights into new materials with potential applications in catalysis or as part of organometallic frameworks.

Pharmaceutical Applications

Triazine derivatives have been identified as having various pharmaceutical applications, including acting as antiviral, antibacterial, antimalarial, and anti-inflammatory agents . Investigating the specific activities of this compound could lead to the development of new drugs or therapeutic agents.

Optical Materials

The structural properties of triazine compounds lend themselves to applications in optics, such as in the development of new photonic materials or optical sensors . Research could focus on the optical properties of this compound and its potential uses in these fields.

Herbicides

Some triazine derivatives have been used as herbicides . The compound could be studied for its herbicidal activity, which might contribute to the development of new agrochemicals.

Thermal Stability Studies

The thermal properties of triazine and its complexes are of interest in materials science. Analyzing the thermal stability of this compound could reveal its suitability for high-temperature applications or as a component in thermally resistant materials .

Synthesis of New Ligands

The compound’s ability to act as a ligand, coordinating with metals through its nitrogen and sulfur atoms, can be utilized in synthesizing new bidentate ligands for various applications in coordination chemistry .

properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-3-10-4-6-11(7-5-10)16-12(20)8-22-14-18-17-9(2)13(21)19(14)15/h4-7H,3,8,15H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPNDVHMXHRTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide

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